3,3'-Disulfanediylbis(propan-1-amine) hydrochloride
Overview
Description
3,3’-Disulfanediylbis(propan-1-amine) hydrochloride: is a chemical compound with the molecular formula C6H16N2S2·2HCl. It is a derivative of propan-1-amine, featuring a disulfide linkage between two propan-1-amine molecules. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Disulfanediylbis(propan-1-amine) hydrochloride typically involves the reaction of 3-mercaptopropan-1-amine with an oxidizing agent to form the disulfide bond. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The primary reaction involved in the synthesis of 3,3’-Disulfanediylbis(propan-1-amine) hydrochloride is the oxidation of 3-mercaptopropan-1-amine to form the disulfide bond.
Reduction: The disulfide bond in the compound can be reduced back to the thiol form using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amine groups in the compound can undergo substitution reactions with various electrophiles to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2), or other mild oxidizing agents.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Water, ethanol, or other organic solvents depending on the reaction requirements.
Major Products Formed:
Oxidation: Formation of 3,3’-Disulfanediylbis(propan-1-amine) hydrochloride.
Reduction: Formation of 3-mercaptopropan-1-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3,3’-Disulfanediylbis(propan-1-amine) hydrochloride is used as a building block in organic synthesis, particularly in the formation of disulfide-linked compounds and polymers.
Biology: In biological research, this compound is used to study disulfide bond formation and reduction in proteins and peptides. It serves as a model compound for understanding redox reactions in biological systems.
Medicine: The compound has potential applications in drug development, particularly in designing drugs that target disulfide bonds in proteins. It is also used in the synthesis of biologically active molecules.
Industry: In the industrial sector, 3,3’-Disulfanediylbis(propan-1-amine) hydrochloride is used in the production of specialty chemicals and materials with specific properties, such as adhesives and coatings.
Mechanism of Action
The mechanism of action of 3,3’-Disulfanediylbis(propan-1-amine) hydrochloride involves the formation and cleavage of disulfide bonds. The disulfide bond in the compound can undergo redox reactions, where it is reduced to thiol groups or oxidized to form the disulfide linkage. These redox reactions are crucial in various biological processes, including protein folding and stabilization.
Molecular Targets and Pathways:
Disulfide Bonds in Proteins: The compound targets disulfide bonds in proteins, influencing their structure and function.
Redox Pathways: It participates in redox pathways, affecting the redox state of cells and tissues.
Comparison with Similar Compounds
3,3’-Disulfanediylbis(propan-1-ol): Similar structure but with hydroxyl groups instead of amine groups.
Cystamine dihydrochloride: Another disulfide-containing compound used in similar applications.
Dithiothreitol (DTT): A reducing agent commonly used to break disulfide bonds in proteins.
Uniqueness: 3,3’-Disulfanediylbis(propan-1-amine) hydrochloride is unique due to its specific amine functional groups, which allow it to participate in a wider range of chemical reactions compared to similar disulfide-containing compounds. Its ability to form stable disulfide bonds makes it valuable in both chemical synthesis and biological research.
Properties
IUPAC Name |
3-(3-aminopropyldisulfanyl)propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2S2.ClH/c7-3-1-5-9-10-6-2-4-8;/h1-8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIXEQCJSCJDMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CSSCCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ClN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125829-10-9 | |
Record name | 3-[(3-aminopropyl)disulfanyl]propan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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